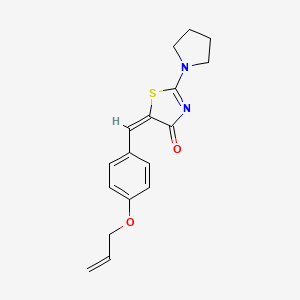
(E)-5-(4-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-5-(4-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C17H18N2O2S and its molecular weight is 314.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-5-(4-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one belongs to the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial efficacy, and potential as an enzyme inhibitor.
Structural Characteristics
The structural framework of the compound includes a thiazole ring, which is known for its role in various biological activities. The presence of the pyrrolidine moiety and the allyloxy group significantly influences its pharmacological profile.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The structure-activity relationship (SAR) studies reveal that modifications on the thiazole ring can enhance cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups at specific positions on the phenyl ring have shown increased activity against various cancer types.
Table 1: Anticancer Activity of Thiazole Derivatives
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives is well-documented. Studies have demonstrated that certain thiazole compounds exhibit substantial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Table 2: Antimicrobial Efficacy of Thiazole Derivatives
| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 3 | E. coli | 25 µg/mL | |
| 4 | Candida spp. | 15 µg/mL |
Enzyme Inhibition
Thiazole derivatives have been studied for their ability to inhibit various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). The inhibition of these enzymes is crucial in managing inflammatory conditions and cancer progression.
Table 3: Enzyme Inhibition by Thiazole Derivatives
Case Studies
- Case Study on Anticancer Activity : A study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines such as HT-29 and Jurkat. The results indicated that compounds with specific substitutions on the thiazole ring exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin, suggesting their potential as anticancer agents.
- Case Study on Antimicrobial Activity : Another investigation focused on the antimicrobial properties of thiazole derivatives against multiple bacterial strains. The study highlighted that certain derivatives not only inhibited growth but also demonstrated synergistic effects when combined with conventional antibiotics.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-prop-2-enoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-11-21-14-7-5-13(6-8-14)12-15-16(20)18-17(22-15)19-9-3-4-10-19/h2,5-8,12H,1,3-4,9-11H2/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHIOGOBSDJXOI-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













